Cas no 2229355-14-8 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile)
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2229355-14-8
- 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile
- EN300-1741440
- 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile
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- Inchi: 1S/C11H13N3OS/c1-7-9(16-10(13-7)14(2)3)11(6-12)4-8(15)5-11/h4-5H2,1-3H3
- InChI Key: WIXHSRBQMUUUDR-UHFFFAOYSA-N
- SMILES: S1C(N(C)C)=NC(C)=C1C1(C#N)CC(C1)=O
Computed Properties
- Exact Mass: 235.07793322g/mol
- Monoisotopic Mass: 235.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 85.2Ų
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741440-1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-10g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 10g |
$5652.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-0.05g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-0.1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-0.25g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-0.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-1.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1741440-2.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1741440-5.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-3-oxocyclobutane-1-carbonitrile |
2229355-14-8 | 5g |
$3812.0 | 2023-06-03 |
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile
Professional Introduction to Compound with CAS No. 2229355-14-8 and Product Name: 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile
The compound identified by the CAS number 2229355-14-8 and the product name 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This introduction aims to provide a comprehensive overview of its chemical structure, biological activities, and emerging applications, particularly in the context of modern drug discovery and medicinal chemistry.
At the core of this compound's structure is a thiazole moiety, a heterocyclic aromatic ring system that has garnered considerable attention due to its widespread presence in bioactive natural products and synthetic drugs. The thiazole ring is characterized by its sulfur and nitrogen atoms, which contribute to its unique electronic properties and reactivity. In this particular compound, the thiazole ring is further functionalized with a 3-oxocyclobutane group and a carbonitrile substituent, elements that enhance its molecular complexity and potentially modulate its biological interactions.
The presence of a dimethylamino group at the 2-position of the thiazole ring adds another layer of functionality, introducing basicity and potential for hydrogen bonding interactions. This feature is particularly intriguing from a pharmacological standpoint, as basic nitrogen moieties are frequently found in pharmacophores that interact with biological targets such as enzymes and receptors. The 4-methyl substituent on the thiazole ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile, making it a critical factor in drug design considerations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with increasing accuracy. The structural features of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile, particularly the combination of the thiazole scaffold with the nitrile group, suggest potential interactions with various biological pathways. For instance, studies have indicated that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, often mediated by their ability to disrupt essential cellular processes.
The carbonitrile group is another key structural element that warrants detailed discussion. Nitrile groups are known for their versatility in medicinal chemistry, serving as bioisosteres for carboxylic acids or amides while also contributing to hydrophobic interactions. In this compound, the nitrile group may participate in specific binding interactions with target proteins or enzymes, thereby modulating biological activity. Furthermore, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the molecule, potentially affecting its reactivity and metabolic fate.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiazole derivatives have been extensively studied for their antitumor properties, often due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The specific arrangement of functional groups in 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile may confer unique selectivity for cancer cell targets while minimizing toxicity toward healthy cells. Preliminary computational studies suggest that this compound could interact with enzymes such as kinases or proteases that are overexpressed in certain types of cancer.
In addition to its potential oncological applications, this compound may also find utility in other therapeutic areas. For example, thiazole derivatives have shown promise as antimicrobial agents against resistant bacterial strains. The structural features of this molecule could enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Moreover, the basicity introduced by the dimethylamino group might allow for prodrug formulations or targeted delivery systems tailored to enhance therapeutic efficacy.
The synthesis of such complex molecules represents a significant challenge in organic chemistry. However, modern synthetic methodologies have made it increasingly feasible to construct intricate heterocyclic systems like this one. Advances in catalytic reactions and transition-metal-catalyzed processes have streamlined many synthetic steps, allowing for more efficient production scales. Additionally, green chemistry principles are being increasingly incorporated into synthetic routes to minimize environmental impact while maintaining high yields and purity standards.
From a regulatory perspective, ensuring compliance with pharmaceutical standards is paramount when developing new compounds for therapeutic use. The chemical purity and stability of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-3-oxocyclobutane-1-carbonitrile must be rigorously verified through analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Furthermore,its compatibility with various formulation excipients must be assessed to ensure optimal drug delivery performance.
The pharmacokinetic properties of this compound are also critical factors that will influence its clinical potential. Absorption、distribution、metabolism,and excretion (ADME) studies will be necessary to evaluate how quickly it is absorbed into the bloodstream,how it is distributed throughout the body,how it is metabolized by enzymes,and how it is eliminated from the body。These studies will provide valuable insights into dosing regimens,potential side effects,and drug-drug interactions,all of which are essential for safe clinical use。
As research continues to uncover new therapeutic targets and mechanisms,compounds like 1-(2-dimethylamino)-4-methyl-thiazolyl]-3(3H)-thioxo-cyclobutanecarbonitrile] will remain at forefronts。Their unique structural features offer opportunities for innovation across multiple therapeutic areas。By leveraging advances in synthetic chemistry、computational biology,and drug discovery technologies,scientists can continue refining these molecules into effective treatments for human diseases。
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